beta-Methasone acetate

Description

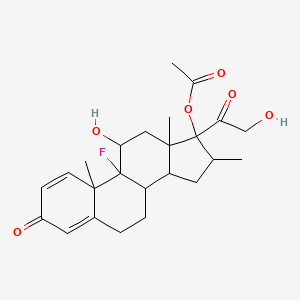

Structure

2D Structure

Properties

IUPAC Name |

[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRUILUEYSIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Betamethasone Acetate in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone acetate is a potent synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive effects.[1][2][3] As the 21-acetate ester of betamethasone, this compound is designed for sustained action and is employed in the management of a wide spectrum of inflammatory conditions, including dermatological disorders like psoriasis and eczema, rheumatic diseases, and allergic states.[1][4][5][6] Its therapeutic efficacy is rooted in its ability to modulate the intricate signaling networks that drive the inflammatory response. This guide elucidates the core mechanisms through which betamethasone acetate exerts its effects, focusing on its interaction with inflammatory pathways at the molecular level.

Core Mechanism of Action: A Dual Approach

The anti-inflammatory actions of betamethasone acetate, like other glucocorticoids, are multifaceted and can be broadly categorized into two principal mechanisms: genomic and non-genomic.[4][7][8] These pathways are not mutually exclusive and their interplay depends on factors such as drug concentration and cell type. The genomic pathway, which involves the regulation of gene expression, is considered the classical mechanism and is responsible for the majority of the sustained anti-inflammatory effects.[4][7] Non-genomic actions are characterized by their rapid onset and are independent of gene transcription and protein synthesis.[7][9]

The Genomic Pathway: Modulating Gene Expression

The genomic actions of betamethasone acetate are mediated by the cytosolic glucocorticoid receptor (GR).[2] Upon entering the cell, betamethasone acetate is hydrolyzed to its active form, betamethasone, which then binds to the GR.[2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and its subsequent translocation into the nucleus.[2] Once in the nucleus, the activated GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.[7][10][11]

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the upregulation of genes with anti-inflammatory properties.[11] Key anti-inflammatory proteins induced via transactivation include:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines.[12]

-

Mitogen-activated protein kinase phosphatase (MKP-1): This enzyme dephosphorylates and inactivates MAP kinases, which are key components of pro-inflammatory signaling pathways.[11]

While crucial for some anti-inflammatory effects, transactivation is also associated with many of the adverse side effects of glucocorticoid therapy.[13][14][15]

-

-

Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[13][14] Instead of directly binding to DNA, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][16]

-

Inhibition of NF-κB: NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[11][12][17] The activated GR can repress NF-κB activity through several mechanisms, including direct protein-protein interaction that prevents NF-κB from binding to its target DNA sequences.[11]

-

Inhibition of AP-1: AP-1 is another critical transcription factor involved in inflammation and immune responses.[18] Similar to NF-κB, the GR can physically interact with components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby inhibiting its transcriptional activity.[19]

-

By suppressing the activity of NF-κB and AP-1, betamethasone acetate effectively shuts down the coordinated expression of a multitude of pro-inflammatory genes.[11][15]

Non-Genomic Pathways: Rapid Inflammatory Control

Betamethasone acetate can also elicit rapid, non-genomic effects that occur within minutes and do not require gene transcription.[4][7][20] These mechanisms are thought to be mediated through:

-

Membrane-bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs is located at the cell membrane.[7][8] Binding of betamethasone to these receptors can rapidly trigger intracellular signaling cascades, such as those involving MAP kinases.[8]

-

Cytosolic GR-mediated Signaling: The cytosolic GR, independent of its nuclear translocation, can interact with and modulate the activity of various signaling proteins in the cytoplasm.[20]

-

Nonspecific Membrane Effects: At high concentrations, glucocorticoids can intercalate into the cell membrane, altering its physicochemical properties and the function of membrane-associated proteins.[2] This can lead to the stabilization of lysosomal membranes, preventing the release of damaging enzymes.[1]

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate the core genomic mechanisms of betamethasone acetate.

Caption: Genomic mechanism of Betamethasone Acetate.

Caption: Detailed view of Transrepression by the Glucocorticoid Receptor.

Quantitative Data Summary

The efficacy of betamethasone is supported by quantitative data from various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Receptor Binding and Transcriptional Activity

| Parameter | Steroid | Value/Observation | Species/Cell Line | Reference |

|---|---|---|---|---|

| Binding Affinity | Betamethasone Dipropionate | -12.53 kcal/mol (Binding Affinity) | Human GR (in silico) | [21] |

| Transrepression | Betamethasone | Full agonistic activity | Human & Rat GR (CV-1 cells) | [13] |

| Transactivation | Betamethasone | Full agonistic activity | Human GR (CV-1 cells) | [13] |

| Transactivation | Esterified-Betamethasone | Partial agonistic activity | Rat GR (CV-1 cells) |[13] |

Table 2: Effects on Inflammatory Cytokine Levels

| Cytokine | Effect of Betamethasone | Condition/Model | p-value | Reference |

|---|---|---|---|---|

| TNF-α | Significantly decreased | Preterm labor patients | <0.001 | [22][23] |

| IL-1β | Significantly decreased | Preterm labor patients | <0.001 | [22][23] |

| TNF-α | Reduced elevation | Rat neuropathic pain model | Not specified | [12] |

| IL-1β | Reduced elevation | Rat neuropathic pain model | Not specified | [12] |

| IL-10 | Induced expression | Rat neuropathic pain model | Not specified | [12] |

| TNF-α, IL-23A, IL-17A | Down-regulated expression | Psoriatic skin | Not specified |[24][25] |

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of experimental techniques. Below are summaries of common protocols.

Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity of betamethasone for the glucocorticoid receptor.

-

Methodology: A competitive binding assay is typically used.

-

Preparation of Cytosol: Cultured cells (e.g., human keratinocytes) are homogenized, and the cytosolic fraction containing the GR is isolated by centrifugation.[26]

-

Competition: The cytosol is incubated with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of unlabeled betamethasone.[26]

-

Separation: The bound and free radioligand are separated using a method like dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: The concentration of betamethasone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated, which is then used to determine the relative binding affinity.[26]

-

Reporter Gene Assay for Transactivation/Transrepression

-

Objective: To quantify the ability of betamethasone to activate (transactivate) or repress (transrepress) gene expression mediated by GR.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., A549 lung cells) is cultured.[27] The cells are transiently transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a promoter with either GREs (for transactivation) or binding sites for NF-κB/AP-1 (for transrepression), linked to a reporter gene (e.g., luciferase or SEAP).[27]

-

-

Stimulation: To measure transrepression, the cells are stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate NF-κB or AP-1, respectively.[27]

-

Treatment: The transfected cells are treated with varying concentrations of betamethasone.

-

Analysis: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer. Dose-response curves are generated to determine the EC50 (concentration for 50% maximal effect).[27]

-

Cytokine Quantification by ELISA

-

Objective: To measure the effect of betamethasone on the production of inflammatory cytokines.

-

Methodology:

-

Cell/Tissue Culture: Immune cells (e.g., PBMCs) or tissue explants are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of betamethasone.

-

Sample Collection: After incubation, the cell culture supernatant or tissue homogenate is collected.[12]

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected samples is quantified using commercially available ELISA kits.[12] This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction, which is proportional to the amount of cytokine present.[12]

-

Conclusion

The mechanism of action of betamethasone acetate in inflammatory pathways is a sophisticated process involving both genomic and non-genomic events. Its primary therapeutic benefit stems from the potent transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, which leads to a broad-spectrum inhibition of the inflammatory cascade. Concurrently, the transactivation of anti-inflammatory genes contributes to resolving inflammation. A thorough understanding of these molecular pathways is paramount for the rational design of novel anti-inflammatory agents with improved therapeutic indices and for optimizing the clinical application of existing glucocorticoids like betamethasone acetate.

References

- 1. What is Betamethasone Acetate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 6. Betamethasone acetate [sitem.herts.ac.uk]

- 7. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Corticosteroid - Wikipedia [en.wikipedia.org]

- 11. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 12. Betamethasone affects cerebral expressions of NF-kappaB and cytokines that correlate with pain behavior in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 19. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Betamethasone effects on the endocervical inflammatory cytokines in preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 24. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 25. researchgate.net [researchgate.net]

- 26. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Physicochemical Properties of Betamethasone Acetate: An In-depth Technical Guide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of betamethasone acetate, a potent synthetic glucocorticoid. Understanding these characteristics is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This document delves into the solubility, thermal properties, polymorphism, partition coefficient, and stability of betamethasone acetate, offering detailed experimental methodologies and quantitative data to support drug development efforts.

Core Physicochemical Data

A summary of the key physicochemical properties of betamethasone acetate is presented in Table 1. These parameters are fundamental to predicting the behavior of the drug substance during formulation processing and storage.

Table 1: Summary of Core Physicochemical Properties of Betamethasone Acetate

| Property | Value | References |

| Molecular Formula | C₂₄H₃₁FO₆ | [1] |

| Molecular Weight | 434.5 g/mol | [1] |

| Melting Point | 200-220 °C (with decomposition) | [2] |

| pKa | Approximately 12.44 (strongest acidic) | [3] |

| LogP (calculated) | 2.6 | [3] |

| Water Solubility | 30 mg/L (at 25 °C) | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Betamethasone acetate is practically insoluble in water, which presents a significant challenge for the formulation of aqueous parenteral and oral dosage forms.[2] A detailed summary of its solubility in various solvents is provided in Table 2.

Table 2: Solubility of Betamethasone Acetate in Various Solvents

| Solvent | Solubility Description |

| Water | Practically insoluble (30 mg/L at 25 °C)[2] |

| Acetone | Freely soluble |

| Ethanol (96%) | Soluble |

| Methylene Chloride | Soluble |

Polymorphism

Betamethasone acetate is known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[4][5][6][7] Different polymorphs of an API can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the performance of the final drug product.[4][5][6][7]

Studies have identified at least three polymorphic forms of betamethasone acetate, designated as Form Iα, Form Iβ, and Form II, as well as a hydrate.[5][6] Enantiotropic relationships exist between these polymorphs, meaning that the stability of the different forms is dependent on temperature.[5][6] Form II has been identified as the most stable form when suspended in water.[4][5][6] The interconversion between these polymorphic forms can be induced by various pharmaceutical processes such as grinding, heating, and suspension in water.[4][5][6]

Partition Coefficient (LogP)

Stability Profile

The chemical stability of betamethasone acetate is a critical quality attribute that must be thoroughly understood to ensure the safety and efficacy of the drug product throughout its shelf life. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.

5.1. Thermal Stability

Betamethasone acetate is susceptible to thermal degradation.[8] Studies on related esters, such as betamethasone valerate and dipropionate, have shown that thermal degradation follows first-order kinetics and is influenced by the surrounding medium.[8]

5.2. Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of betamethasone and its esters.[9] Photodegradation can involve the rearrangement of the cyclohexadienone moiety of the steroid, leading to the formation of various photoproducts.[9] Therefore, protection from light is crucial during manufacturing and storage.

5.3. pH-Dependent Stability

Betamethasone acetate exhibits pH-dependent stability. In acidic media, it can degrade to form isomers of 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one and 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione.[9] In alkaline conditions, degradation can yield 9α-fluoro-11β, 17α-dihydroxy-16β-methylandrosta-1, 4-dien-3-one-17-carboxylic acid and 9α-fluoro-11β-hydroxy-16β-methylandrosta-1, 4-diene-3, 17-dione.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the physicochemical properties of betamethasone acetate.

6.1. Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13]

-

Objective: To determine the saturation solubility of betamethasone acetate in a specific solvent.

-

Procedure:

-

An excess amount of betamethasone acetate powder is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

-

The container is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The concentration of betamethasone acetate in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The experiment is performed in triplicate to ensure accuracy and precision.

-

6.2. Polymorph Characterization

6.2.1. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[14] It is a powerful tool for identifying and characterizing different polymorphic forms by their unique melting points and enthalpies of fusion.[14]

-

Objective: To identify and characterize the different polymorphic forms of betamethasone acetate based on their thermal behavior.

-

Procedure:

-

A small, accurately weighed sample of betamethasone acetate (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The samples are heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting transitions of the polymorphs.

-

The heat flow to the sample is monitored and recorded as a function of temperature, generating a DSC thermogram.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization or polymorphic transitions) are identified by peaks in the thermogram. The peak temperature and the area under the peak (enthalpy) are determined.

-

6.2.2. X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the crystalline structure of a solid material. Each polymorphic form has a unique crystal lattice, which results in a characteristic XRPD pattern.[15][16]

-

Objective: To identify and differentiate the polymorphic forms of betamethasone acetate based on their unique crystal structures.

-

Procedure:

-

A powdered sample of betamethasone acetate is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRPD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline form.

-

The patterns of different samples are compared to identify the presence of different polymorphs or mixtures of polymorphs.

-

6.3. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the amount of betamethasone acetate and its degradation products in stability studies.[8][17][18][19][20][21]

-

Objective: To develop and validate an HPLC method capable of separating and quantifying betamethasone acetate from its potential degradation products.

-

Representative HPLC Parameters (based on literature for related compounds): [18][20]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where betamethasone acetate and its degradation products have significant absorbance (e.g., 240 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, samples of betamethasone acetate are subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples are then analyzed to ensure that all degradation products are well-resolved from the parent drug peak and from each other.[9]

Signaling Pathway and Experimental Workflow Visualization

7.1. Glucocorticoid Receptor Signaling Pathway

Betamethasone acetate exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. Upon binding, the activated GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.

Caption: Glucocorticoid receptor signaling pathway of betamethasone acetate.

7.2. Experimental Workflow for Polymorph Characterization

A logical workflow is crucial for the comprehensive characterization of betamethasone acetate polymorphs, integrating various analytical techniques.

Caption: Experimental workflow for polymorph characterization.

References

- 1. allmpus.com [allmpus.com]

- 2. chembk.com [chembk.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Interconversion studies of betamethasone acetate polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Molecular Structure-Activity Relationship of Betamethasone Acetate: A Technical Guide

Executive Summary: Betamethasone acetate is a potent, synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties. Its clinical efficacy in treating a spectrum of inflammatory and autoimmune disorders is intrinsically linked to its unique molecular architecture. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of betamethasone acetate, detailing its mechanism of action through the glucocorticoid receptor pathway. It presents key quantitative pharmacological data, comprehensive experimental protocols for assessing receptor binding and nuclear translocation, and visual diagrams of critical pathways and workflows to support researchers, scientists, and professionals in drug development.

Introduction

Betamethasone acetate is a corticosteroid ester used extensively for its ability to mitigate inflammatory responses.[1] It is a derivative of prednisolone, engineered with specific structural modifications to enhance its therapeutic index—maximizing anti-inflammatory potency while minimizing the undesirable mineralocorticoid effects, such as sodium and water retention.[2] As a prodrug, betamethasone acetate is hydrolyzed in the body to its active form, betamethasone, which then exerts its pharmacological effects.[3] This guide elucidates the critical relationship between the molecular features of betamethasone acetate and its biological activity, providing a foundational resource for corticosteroid research and development.

Molecular Structure Analysis

The chemical structure of betamethasone acetate is fundamental to its potent glucocorticoid activity. Its systematic IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, with a molecular formula of C₂₄H₃₁FO₆.[4]

Key structural modifications to the core pregnane steroid nucleus are responsible for its distinct pharmacological profile:

-

9α-Fluoro Group: The introduction of a fluorine atom at the 9α position significantly potentiates both glucocorticoid and mineralocorticoid activity compared to its non-fluorinated parent compound.

-

16β-Methyl Group: This crucial addition sterically hinders the molecule in a way that virtually eliminates mineralocorticoid activity, thereby separating the desired anti-inflammatory effects from unwanted effects on electrolyte balance. This feature distinguishes betamethasone from its stereoisomer, dexamethasone (16α-methyl).

-

Δ¹ Double Bond: The presence of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus enhances glucocorticoid activity.

-

21-Acetate Ester: Betamethasone acetate is the 21-acetate ester of betamethasone. This esterification increases the lipophilicity and makes the compound slightly soluble, which affords sustained activity following administration.[2] However, this modification has been shown to decrease the binding affinity for the glucocorticoid receptor compared to the parent alcohol, betamethasone.[5]

Mechanism of Action: The Glucocorticoid Receptor Pathway

Betamethasone exerts its effects by acting as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6][7] The mechanism is a multi-step process that ultimately modulates the transcription of target genes.

-

Cellular Entry and Activation: Being lipophilic, betamethasone (following hydrolysis from betamethasone acetate) diffuses across the cell membrane into the cytoplasm.[6]

-

Receptor Binding: In the cytoplasm, it binds to the ligand-binding domain of the GR, which is maintained in an inactive state through a complex with chaperone proteins like heat shock protein 90 (Hsp90).[8]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins. This exposes a nuclear localization signal on the receptor.[6]

-

Nuclear Translocation: The activated ligand-receptor complex rapidly translocates into the nucleus.[9]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[9] This binding leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory prostaglandins and leukotrienes.[3][6]

-

Transrepression: Downregulation of the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This suppresses the production of cytokines, chemokines, and adhesion molecules.[2][8]

-

The net result is a powerful suppression of the inflammatory cascade and a modulation of the immune response.

Structure-Activity Relationship (SAR) Summary

The pharmacological profile of betamethasone acetate is a direct consequence of specific chemical modifications to the steroid backbone. Each modification fine-tunes the molecule's affinity for the glucocorticoid receptor, its selectivity, and its pharmacokinetic properties.

| Table 1: Structure-Activity Relationship of Betamethasone Acetate | |

| Structural Feature | Impact on Activity |

| Core Steroid Nucleus | Essential for binding to the glucocorticoid receptor. |

| Δ¹,⁴-diene in A-Ring | Increases glucocorticoid potency and reduces the rate of metabolic inactivation. |

| 9α-Fluoro Group | Potentiates glucocorticoid activity by altering the electronic environment of the 11β-hydroxyl group, enhancing receptor binding. |

| 11β-Hydroxyl Group | Critical for hydrogen bonding within the receptor's ligand-binding pocket; essential for glucocorticoid activity. |

| 16β-Methyl Group | Dramatically increases anti-inflammatory (glucocorticoid) activity while virtually eliminating mineralocorticoid activity, thereby improving the safety profile. |

| 17α-Hydroxyl Group | Contributes to high glucocorticoid receptor binding affinity. |

| 21-Acetate Ester | Creates a prodrug that is hydrolyzed to the active betamethasone. Provides sustained action due to altered solubility but decreases binding affinity compared to the parent alcohol.[5] |

Quantitative Pharmacological Data

The potency of corticosteroids is typically evaluated by their receptor binding affinity and their in vivo anti-inflammatory effects, often relative to hydrocortisone.

| Table 2: Quantitative Pharmacological Profile of Betamethasone | |

| Parameter | Value |

| Relative Anti-inflammatory Potency | 25–30 |

| (Hydrocortisone = 1) | |

| Relative Mineralocorticoid Potency | 0 |

| (Hydrocortisone = 1) | |

| Topical Potency | Class I (Superpotent) - for Betamethasone Dipropionate 0.05% |

| (Classes I-VII) | |

| Receptor Binding Affinity | The 21-acetate ester of betamethasone shows lower binding affinity for the GR than the parent alcohol (betamethasone).[5] Specific Ki or IC₅₀ values for the acetate ester are not consistently reported, but the parent compound, betamethasone, is a high-affinity ligand. |

| Biological Half-life (plasma) | >300 minutes |

Note: Data primarily refers to the active moiety, betamethasone, unless specified. Potency can vary based on the specific ester and formulation.[2][10]

Key Experimental Protocols

Assessing the activity of glucocorticoids like betamethasone acetate involves specific in vitro assays to quantify receptor interaction and cellular response.

Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of a test compound (e.g., betamethasone) for the GR. The assay measures the displacement of a fluorescently labeled glucocorticoid ligand from the receptor.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.2 mM TCEP, 0.04% CHAPS).

-

Prepare a stock solution of purified, recombinant human GR protein.

-

Prepare a stock solution of a high-affinity fluorescent glucocorticoid ligand (e.g., fluorescein-labeled dexamethasone).

-

Prepare serial dilutions of the unlabeled test compound (betamethasone acetate, hydrolyzed to betamethasone) and a known reference compound (e.g., dexamethasone).

-

-

Assay Procedure:

-

In a microplate (e.g., black, 384-well), add the assay buffer.

-

Add the fluorescent ligand to all wells at a fixed, low concentration (e.g., 1-5 nM).

-

Add the serially diluted test compound or reference compound to the respective wells. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of unlabeled ligand (minimum polarization).

-

Initiate the binding reaction by adding the GR protein to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) in the dark to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent ligand).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation to quantify the binding affinity.

-

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This protocol outlines an image-based, high-content screening assay to quantify the translocation of GR from the cytoplasm to the nucleus upon agonist stimulation.[11]

Methodology:

-

Cell Culture and Plating:

-

Use a suitable cell line engineered to express a fluorescently tagged GR (e.g., GFP-GR in U2OS or A549 cells).

-

Seed the cells into a multi-well imaging plate (e.g., 96- or 384-well) and culture for 18-24 hours to allow for attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (betamethasone acetate) and a positive control agonist (e.g., dexamethasone).

-

Remove the culture medium from the cells and add the medium containing the test compounds.

-

Incubate the plate at 37°C and 5% CO₂ for a specified time (e.g., 60-120 minutes) to allow for receptor translocation.

-

-

Cell Staining and Fixation:

-

Fix the cells using a solution of 4% formaldehyde in PBS.

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

Add a nuclear counterstain (e.g., Hoechst or DAPI) to the permeabilization buffer to visualize the nuclei.

-

-

Imaging:

-

Acquire images of the cells using a high-content imaging system or automated fluorescence microscope.

-

Capture images in at least two channels: one for the GFP-GR signal and one for the nuclear stain.

-

-

Image Analysis:

-

Use automated image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst/DAPI and GFP signals.

-

Quantify the mean fluorescence intensity of GFP-GR in both the nucleus and the cytoplasm.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

-

Plot this ratio against the test compound concentration and fit to a dose-response curve to determine the EC₅₀ value for translocation.

-

Conclusion

The potent anti-inflammatory activity and favorable safety profile of betamethasone acetate are a direct result of rational drug design, leveraging a deep understanding of its structure-activity relationship. Key molecular modifications, particularly the 9α-fluoro and 16β-methyl groups, synergistically enhance glucocorticoid receptor-mediated activity while ablating undesirable mineralocorticoid effects. The 21-acetate ester provides pharmacokinetic advantages for sustained delivery. The experimental frameworks provided herein offer robust methods for quantifying the molecular interactions and cellular consequences of GR agonism, serving as essential tools for the continued development and evaluation of novel steroidal and non-steroidal anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. GSRS [precision.fda.gov]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. innoprot.com [innoprot.com]

- 9. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 10. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Genesis of a Potent Anti-Inflammatory Agent: A Technical Chronicle of Betamethasone Acetate's Discovery and Development

For Immediate Release

A comprehensive whitepaper released today offers a deep dive into the discovery and historical development of betamethasone acetate, a potent synthetic glucocorticoid that has been a cornerstone of anti-inflammatory therapy for decades. This technical guide, tailored for researchers, scientists, and drug development professionals, meticulously chronicles the journey from its conceptualization to its establishment as a key therapeutic agent.

The discovery of betamethasone was a significant achievement of the steroid research group at the Schering Corporation in the mid-20th century.[1] This era was marked by intensive research into modifying the hydrocortisone structure to enhance anti-inflammatory potency while minimizing mineralocorticoid side effects.[2][3][4][5] Betamethasone, a 16β-methyl substituted isomer of dexamethasone, emerged from this competitive landscape, offering a powerful new tool in the management of a wide array of inflammatory and autoimmune conditions.[1] The introduction of the 21-acetate ester, betamethasone acetate, provided a formulation with specific pharmacokinetic properties, influencing its absorption and duration of action.[6]

This whitepaper details the intricate chemical synthesis, the rigorous pharmacological evaluations, and the mechanistic understanding that underpinned the development of this crucial corticosteroid.

Historical Context and Discovery

The mid-20th century was a period of rapid advancement in steroid chemistry and pharmacology. Following the initial success of cortisone and hydrocortisone, the focus shifted to creating synthetic analogs with improved therapeutic profiles.[2][3][5] The Schering Corporation's research program was at the forefront of this endeavor, leading to the discovery of prednisone and prednisolone, and ultimately, betamethasone.[1] The key innovation in betamethasone's structure was the introduction of a methyl group at the 16β position of the steroid nucleus, which significantly enhanced its glucocorticoid activity without a corresponding increase in salt-retaining properties.

Synthesis of Betamethasone Acetate

The synthesis of betamethasone acetate is a multi-step process starting from a suitable steroid precursor. While the original patents from the era provide a framework, the following represents a generalized synthetic pathway based on available literature.

Experimental Protocol: Synthesis of Betamethasone 21-Acetate

A plausible synthetic route, based on patent literature of the time, would involve the following key transformations:

-

Introduction of the 16β-methyl group: This crucial step often started from a 16-dehydro-20-oxopregnane derivative. The methyl group could be introduced via a Grignard reaction followed by dehydration and subsequent stereoselective hydrogenation.

-

Formation of the Δ¹,⁴-diene system: Dehydrogenation at the 1 and 4 positions of the A ring of the steroid nucleus was a common strategy to increase glucocorticoid potency. This was often achieved using microbial fermentation or chemical methods with reagents like selenium dioxide or dichlorodicyanoquinone (DDQ).

-

Introduction of the 9α-fluoro group: The introduction of a fluorine atom at the 9α position was another key modification to enhance potency. This was typically achieved by opening a 9β,11β-epoxide with hydrogen fluoride.

-

Acetylation at the 21-position: The final step in the formation of betamethasone acetate involves the esterification of the 21-hydroxyl group. This can be accomplished by reacting betamethasone with acetic anhydride in the presence of a base like pyridine.

A schematic representation of a potential synthetic workflow is provided below.

Pharmacological Evaluation

The development of betamethasone acetate involved extensive pharmacological testing to characterize its anti-inflammatory potency and receptor binding affinity.

Anti-inflammatory Activity

In vivo models were crucial for assessing the anti-inflammatory effects of new corticosteroid candidates.

A standard method to quantify acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

-

Animal Model: Male Wistar rats weighing between 150-200g are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (betamethasone acetate) or vehicle (control) is administered systemically (e.g., subcutaneously or orally).

-

After a set period (e.g., 1 hour), a phlogistic agent, typically a 1% solution of carrageenan, is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is then measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for the treated group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum inhibitory effect) can then be determined.

Glucocorticoid Receptor Binding

The mechanism of action of glucocorticoids is primarily mediated through their binding to the glucocorticoid receptor (GR). In vitro receptor binding assays were essential for determining the affinity of new compounds for the GR.

This assay measures the ability of a test compound to compete with a radiolabeled glucocorticoid for binding to the GR.

-

Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable tissue source, such as rat liver or thymus, or from cultured cells.

-

Binding Reaction:

-

A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation.

-

Increasing concentrations of the unlabeled test compound (betamethasone acetate) are added to compete for binding to the GR.

-

Non-specific binding is determined in the presence of a large excess of the unlabeled glucocorticoid.

-

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

-

Quantification and Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kd) or the relative binding affinity (RBA) can then be calculated.[7]

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone acetate, as a glucocorticoid, exerts its effects by binding to the intracellular glucocorticoid receptor. This initiates a cascade of molecular events that ultimately modulate the expression of target genes.

Upon binding the ligand in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex can either activate or repress gene transcription.

-

Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the primary signaling pathway of betamethasone acetate.

Comparative Pharmacological Data

The potency of betamethasone acetate is best understood in comparison to other corticosteroids available at the time of its development and those developed subsequently. The following tables summarize key quantitative data.

Table 1: Relative Anti-inflammatory Potency and Glucocorticoid Receptor Affinity

| Corticosteroid | Relative Anti-inflammatory Potency | Relative Receptor Affinity (RRA) |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 1.9 |

| Methylprednisolone | 5 | 11.5 |

| Triamcinolone | 5 | 1.9 |

| Dexamethasone | 25-30 | 7.9 |

| Betamethasone | 25-30 | 5.4 |

| Betamethasone Acetate | ~25-30 | Slightly lower than Betamethasone |

Data compiled from multiple sources. The anti-inflammatory potency is relative to hydrocortisone. The RRA is relative to dexamethasone (set at 100 in some studies, here normalized for comparison). The 21-acetate esterification slightly decreases receptor affinity compared to the parent alcohol.[7][8][9]

Table 2: Comparative Glucocorticoid and Mineralocorticoid Potency

| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) | Relative Glucocorticoid Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone | 20 | 1 | 1 |

| Prednisone | 5 | 4 | 0.8 |

| Methylprednisolone | 4 | 5 | 0.5 |

| Triamcinolone | 4 | 5 | 0 |

| Dexamethasone | 0.75 | 25-30 | 0 |

| Betamethasone | 0.6 - 0.75 | 25-30 | 0 |

This table illustrates the significant enhancement of glucocorticoid activity and the elimination of mineralocorticoid effects in betamethasone compared to earlier corticosteroids.[8][9]

Conclusion

The discovery and development of betamethasone acetate represent a pivotal moment in the history of anti-inflammatory therapeutics. Through innovative medicinal chemistry, the Schering Corporation created a highly potent glucocorticoid with a favorable therapeutic profile. The rigorous application of in vivo and in vitro pharmacological assays was instrumental in characterizing its activity and mechanism of action. This in-depth technical guide provides a valuable resource for understanding the scientific foundations of this important medication, offering insights that continue to be relevant for drug discovery and development professionals today.

References

- 1. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betamethasone acetate - Wikipedia [en.wikipedia.org]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gpnotebook.com [gpnotebook.com]

- 9. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]

In Vitro Anti-inflammatory Effects of Betamethasone Acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Betamethasone acetate, a potent synthetic glucocorticoid, is widely recognized for its significant anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of betamethasone acetate, focusing on its molecular mechanisms of action, supported by quantitative data from various cellular assays. The document details experimental protocols for key assays and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

Betamethasone acetate exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This regulation occurs through two main pathways:

-

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. Key examples include the increased transcription of annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2]

Key In Vitro Anti-inflammatory Effects

Inhibition of Pro-inflammatory Cytokine Production

Betamethasone acetate has been demonstrated to potently inhibit the production of key pro-inflammatory cytokines in various in vitro models, typically involving the stimulation of immune cells with lipopolysaccharide (LPS).

Table 1: Effect of Betamethasone Acetate on Pro-inflammatory Cytokine Secretion

| Cell Type | Stimulant | Betamethasone Acetate Concentration | Analyte | Percent Inhibition (%) | Reference |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | 1 µg/L | IL-1β | ~50% | [3][4] |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | 1 µg/L | IL-6 | ~60% | [3][4] |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | 1 µg/L | TNF-α | ~70% | [3][4] |

| J774A.1 Mouse Macrophages | LPS | Not Specified | TNF-α | Synergistic reduction with TNF-α siRNA | [5] |

Note: Quantitative data for betamethasone acetate is limited in publicly available literature. The data presented for Human Dental Pulp Stem Cells is for betamethasone, which is the active form of betamethasone acetate following hydrolysis.

Modulation of Inflammatory Signaling Pathways

A primary mechanism of betamethasone acetate's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Betamethasone acetate, through the activated GR, can increase the expression of IκBα, thus preventing NF-κB translocation.

Caption: Inhibition of the NF-κB signaling pathway by betamethasone acetate.

Betamethasone acetate suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).

Table 2: Effect of Betamethasone on COX-2 and PGE2

| Cell Type | Stimulant | Betamethasone Concentration | Analyte | Effect | Reference |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | 1 µg/L | COX-2 mRNA | Significant Decrease | [3][4] |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | 1 µg/L | PGE2 | Significant Decrease | [3][4] |

Note: The data presented is for betamethasone.

Influence on Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Betamethasone acetate promotes the polarization of macrophages towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair.

Table 3: Effect of Glucocorticoids on Macrophage Polarization Markers

| Cell Type | Treatment | Marker | Regulation | Phenotype Shift | Reference |

| Human Monocyte-derived Macrophages | Dexamethasone | CD163 | Upregulation | M1 to M2c | [6] |

| Human Monocyte-derived Macrophages | Dexamethasone | CD206 | Upregulation | M1 to M2c | [6] |

Note: Data for dexamethasone, a potent glucocorticoid with a similar mechanism of action, is presented as a proxy due to the lack of specific data for betamethasone acetate.

Caption: Betamethasone acetate promotes M2 macrophage polarization.

Experimental Protocols

LPS-Stimulated Cytokine Release Assay in Macrophages

This protocol outlines a general procedure to assess the inhibitory effect of betamethasone acetate on pro-inflammatory cytokine production in macrophages.

Caption: Workflow for LPS-stimulated cytokine release assay.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages in appropriate media and conditions.

-

Seeding: Seed the cells into 96-well plates at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with a range of concentrations of betamethasone acetate (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of betamethasone acetate compared to the LPS-stimulated control.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the inhibitory effect of betamethasone acetate on NF-κB nuclear translocation.

Methodology:

-

Cell Culture and Seeding: Seed cells (e.g., HeLa, A549) on glass coverslips in 24-well plates and grow to 70-80% confluency.

-

Treatment and Stimulation: Pre-treat the cells with betamethasone acetate for 1-2 hours, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or betamethasone-treated cells, p65 staining will be predominantly cytoplasmic. In stimulated cells without betamethasone, p65 staining will be concentrated in the nucleus. Quantify the nuclear to cytoplasmic fluorescence intensity ratio.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are due to specific pathway inhibition rather than general cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with the same concentrations of betamethasone acetate used in the anti-inflammatory assays for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

Betamethasone acetate demonstrates potent in vitro anti-inflammatory effects through the classical glucocorticoid receptor-mediated mechanism. Its ability to inhibit the production of key pro-inflammatory cytokines, suppress the NF-κB signaling pathway, and promote an anti-inflammatory macrophage phenotype underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of glucocorticoid-based anti-inflammatory therapies. Further research is warranted to generate more comprehensive quantitative data specifically for the acetate ester of betamethasone to refine our understanding of its in vitro potency and efficacy.

References

- 1. Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. hanc.info [hanc.info]

- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of antenatal betamethasone on preterm human and mouse ductus arteriosus: comparison with baboon data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Betamethasone Acetate: An In-depth Technical Guide to Glucocorticoid Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid Receptor Binding

The biological activity of glucocorticoids is intrinsically linked to their affinity for the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the physiological effects of the steroid.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Despite a thorough review of the scientific literature, specific quantitative values for the binding affinity of betamethasone acetate to the glucocorticoid receptor have not been definitively reported.

However, studies on the structure-activity relationship of glucocorticoids provide valuable insights. Research indicates that 21-acetate esterification of betamethasone, which forms betamethasone acetate, leads to a decrease in binding affinity for the glucocorticoid receptor compared to the parent compound, betamethasone[1].

For comparative purposes, the binding affinities of betamethasone and other relevant glucocorticoids for the human glucocorticoid receptor are presented in the table below. These values are typically determined through competitive binding assays using a radiolabeled glucocorticoid, such as [3H]dexamethasone.

Table 1: Relative Binding Affinities of Glucocorticoids to the Human Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA)a | IC50 (nM)b |

| Dexamethasone | 100 | 2.8 - 3.8 |

| Betamethasone | 50 - 100 | 5.0 |

| Fluticasone Propionate | 1800 | 0.5 (KD) |

| Budesonide | 935 | Not Reported |

| Hydrocortisone (Cortisol) | 10 | 50 |

a Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). b IC50 values represent the concentration of the ligand that displaces 50% of the radiolabeled ligand. (Data sourced and compiled from multiple literature sources for comparative context.)

Receptor Binding Kinetics

The kinetics of receptor binding, including the association rate constant (kon) and the dissociation rate constant (koff), determine the time course of drug action. A fast on-rate allows for rapid onset of action, while a slow off-rate can lead to a prolonged duration of action. Specific kinetic parameters for the interaction of betamethasone acetate with the glucocorticoid receptor are not available in the current body of scientific literature.

Experimental Protocols

The determination of receptor binding affinity and kinetics is crucial for the preclinical evaluation of novel glucocorticoids. Below is a detailed methodology for a representative experimental protocol to determine these parameters.

Whole-Cell Competitive Radioligand Binding Assay for Determining Ki

This assay measures the ability of an unlabeled test compound, such as betamethasone acetate, to compete with a radiolabeled ligand for binding to the glucocorticoid receptor in intact cells.

Materials:

-

Cell Line: A human cell line endogenously expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells or peripheral blood mononuclear cells).

-

Radioligand: [3H]dexamethasone (specific activity ~30-50 Ci/mmol).

-

Test Compound: Betamethasone acetate.

-

Non-specific Binding Control: A high concentration of unlabeled dexamethasone (e.g., 10 µM).

-

Assay Buffer: RPMI 1640 medium with 10% charcoal-stripped fetal bovine serum.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Cell Preparation: Culture cells to a density of approximately 1 x 106 cells/mL. Harvest and resuspend the cells in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell suspension and a fixed concentration of [3H]dexamethasone (e.g., 5 nM).

-

Non-specific Binding: Cell suspension, a fixed concentration of [3H]dexamethasone, and a high concentration of unlabeled dexamethasone.

-

Competitive Binding: Cell suspension, a fixed concentration of [3H]dexamethasone, and serial dilutions of betamethasone acetate.

-

-

Incubation: Incubate the plate at 37°C for 2 hours to reach binding equilibrium.

-

Harvesting: Rapidly harvest the cells by filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold PBS to remove any unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Glucocorticoid Receptor Signaling Pathway

The binding of betamethasone acetate to the glucocorticoid receptor initiates a cascade of molecular events that ultimately modulate gene expression. The canonical signaling pathway is depicted below.

-

Ligand Binding: Betamethasone acetate, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs) and other chaperones.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex.

-

Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Gene Transcription Modulation:

-

Transactivation: The GR dimer recruits coactivator proteins to the promoter, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting other transcription factors, such as NF-κB and AP-1.

-

Conclusion

Betamethasone acetate exerts its potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor. While specific quantitative data on its binding affinity and kinetics are not extensively documented, structure-activity relationship studies suggest that its affinity is lower than that of its parent compound, betamethasone. The provided experimental protocol offers a robust framework for determining these crucial parameters. A thorough understanding of the receptor binding characteristics and the downstream signaling pathways of betamethasone acetate is essential for the continued development and optimization of glucocorticoid-based therapies. Further research is warranted to precisely quantify the binding affinity and kinetics of betamethasone acetate to better correlate these molecular properties with its clinical efficacy and safety profile.

References

Early-Stage Research on Betamethasone Acetate for Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone acetate, a potent synthetic glucocorticoid, has long been a cornerstone in the management of inflammatory conditions. Its immunosuppressive and anti-inflammatory properties make it a subject of ongoing interest for the treatment of a wide array of autoimmune diseases.[1][2] Early-stage research continues to elucidate the nuanced mechanisms through which betamethasone acetate modulates the immune system, offering potential for more targeted and effective therapeutic strategies. This technical guide provides an in-depth overview of the foundational preclinical research on betamethasone acetate in the context of autoimmune diseases, focusing on its mechanism of action, with supporting quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action

Betamethasone acetate exerts its effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[2] This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the betamethasone-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.[3]

Transactivation: The betamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[3]

Transrepression: The complex can also interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][4] This interference can occur through direct protein-protein interactions or by recruiting histone deacetylases to the site of inflammation, which alters the chromatin structure and prevents the binding of these pro-inflammatory factors to their target genes.[3] The inhibition of NF-κB is a critical component of the immunosuppressive effects of glucocorticoids.[3]

Signaling Pathways

The immunomodulatory effects of betamethasone acetate are mediated through its influence on key signaling pathways that govern inflammation and immune responses. The following diagrams illustrate the interaction of the glucocorticoid receptor with the NF-κB and MAPK signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from early-stage in vitro and in vivo research on betamethasone acetate.

In Vitro Studies: Inhibition of Pro-inflammatory Cytokine Release

| Cytokine | Cell Type | Stimulant | Betamethasone IC₅₀ (M) | Maximal Inhibition (%) | Reference |

| IL-8 | Cord Blood Neutrophils | TNF-α (1 ng/ml) | 1.8 x 10⁻⁸ | 97 | [5] |

| MIP-1α | Cord Blood Neutrophils | TNF-α (1 ng/ml) | 3.8 x 10⁻⁸ | 88 | [5] |

In Vivo Studies: Animal Models of Autoimmune Disease

| Animal Model | Disease | Key Findings | Reference |

| Carrageenan-induced arthritis in mice | Rheumatoid Arthritis | Statistically significant (p<0.05) enhanced anti-inflammatory effect with combined ultrasound and topical betamethasone treatment compared to either treatment alone. | [6] |

| Non-obese diabetic (NOD) mice | Type 1 Diabetes | Prenatal betamethasone treatment protected female offspring from developing type 1 diabetes (78% disease-free at 25 weeks vs. 25% in the control group) and delayed disease onset. | [7] |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Cytokine Release from Neutrophils

Objective: To determine the dose-dependent inhibition of pro-inflammatory cytokine release by betamethasone acetate in stimulated human neutrophils.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

-

Betamethasone acetate stock solution

-

Human umbilical cord blood

-

ELISA kits for Interleukin-8 (IL-8) and Macrophage Inflammatory Protein-1alpha (MIP-1α)

Protocol:

-

Neutrophil Isolation: Isolate polymorphonuclear neutrophils (PMNs) from human umbilical cord blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PMNs in RPMI 1640 medium with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Pre-treat the PMN cultures with varying concentrations of betamethasone acetate (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Following pre-treatment, stimulate the cells with TNF-α (1 ng/mL) for 18 hours.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of IL-8 and MIP-1α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each betamethasone acetate concentration compared to the stimulated control (no betamethasone). Determine the 50% inhibitory concentration (IC₅₀) using a dose-response curve.[5]

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of betamethasone acetate in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Betamethasone acetate formulation for injection

-

Calipers for paw thickness measurement

Protocol:

-

Disease Induction (Day 0): Emulsify bovine type II collagen in CFA. Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a subcutaneous booster injection of 100 µL of the emulsion.

-

Treatment Initiation: Upon the first signs of arthritis (typically around day 24-28), randomize mice into treatment and control groups. Administer betamethasone acetate (at a predetermined dose) or vehicle control via a specified route (e.g., intraperitoneal or subcutaneous injection) according to a defined schedule.

-

Disease Assessment: Monitor the mice daily for clinical signs of arthritis. Measure paw thickness and assign a clinical score based on the severity of inflammation (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

-

Histopathological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the clinical scores, paw thickness measurements, and histopathological findings between the betamethasone acetate-treated and control groups to determine the therapeutic efficacy.[8][9][10]

In Vivo Model: MRL/lpr Mouse Model of Lupus

Objective: To investigate the effect of betamethasone acetate on the development and progression of systemic lupus erythematosus (SLE) in a spontaneous mouse model.

Materials:

-

MRL/lpr mice (female, 8-10 weeks old)

-

Betamethasone acetate formulation for injection

-

Urine analysis strips for proteinuria

-

ELISA kits for anti-dsDNA antibodies

Protocol:

-